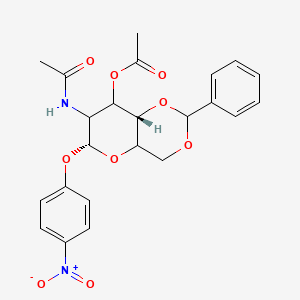

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. This compound is notable for its complex structure, which includes a nitrophenyl group, an acetamido group, and a benzylidene-protected glucopyranoside. It is primarily used in biochemical research, particularly in the study of glycosidases and glycosyltransferases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene to prevent unwanted reactions.

Acetylation: The 3-OH group is acetylated using acetic anhydride in the presence of a base such as pyridine.

Introduction of the Acetamido Group: The 2-OH group is converted to an acetamido group using acetic anhydride and ammonia.

Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced at the anomeric position through a glycosylation reaction using p-nitrophenol and a suitable glycosyl donor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale batch reactors are used to carry out the protection, acetylation, and glycosylation reactions.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

化学反応の分析

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The acetamido and acetyl groups can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acidic or basic conditions depending on the desired substitution reaction.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranosides depending on the reagents used.

科学的研究の応用

Biochemical Assays

This compound serves as a substrate in enzyme assays, particularly for glycosidases. The p-nitrophenyl group provides a chromogenic signal that allows for the quantification of enzymatic activity. When hydrolyzed by glycosidases, it releases p-nitrophenol, which can be measured spectrophotometrically. This property is utilized in:

- Enzyme kinetics studies : Researchers can determine the kinetic parameters of various glycosidases by measuring the rate of product formation.

- Screening enzyme inhibitors : The compound can be used to assess the inhibitory effects of potential drug candidates on glycosidase activity.

Glycosylation Reactions

p-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is employed in synthetic organic chemistry for glycosylation reactions. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Key applications include:

- Synthesis of complex carbohydrates : The compound can be used to create various disaccharides and oligosaccharides, which are important in studying carbohydrate biology.

- Development of glycoprotein analogs : Researchers utilize this compound to produce glycoproteins that mimic natural proteins for therapeutic and diagnostic purposes.

Immunological Studies

The compound has applications in immunology, particularly in the development of immunogens and vaccines. By attaching to carrier proteins, it can enhance immune responses against carbohydrate antigens. Specific applications include:

- Vaccine development : The synthesis of carbohydrate-based vaccines that target pathogenic bacteria or viruses.

- Antibody production : Used to generate antibodies against specific carbohydrate structures, aiding in the study of glycan recognition by immune cells.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

作用機序

The compound exerts its effects primarily through interactions with glycosidases and glycosyltransferases. The nitrophenyl group acts as a leaving group in glycosidase-catalyzed hydrolysis reactions, allowing the study of enzyme kinetics and mechanisms. The acetamido and acetyl groups provide structural specificity, influencing the binding affinity and specificity of the compound for various enzymes.

類似化合物との比較

Similar Compounds

p-Nitrophenyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside: Lacks the acetyl and benzylidene groups, making it less complex.

p-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside: A more complex derivative used in carbohydrate chemistry.

Uniqueness

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is unique due to its specific combination of protective groups and functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in detailed mechanistic studies and the development of enzyme inhibitors.

生物活性

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (CAS: 23262-56-8) is a synthetic glycoside derivative that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate for glycosidases. This article aims to explore its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C23H24N2O9

- Molecular Weight : 472.44 g/mol

- CAS Number : 23262-56-8

Enzymatic Activity

The compound is primarily studied for its role as a substrate in enzymatic reactions involving glycosidases. Its structure allows it to participate in various biochemical pathways, particularly those involving the hydrolysis of glycosidic bonds.

Substrate Specificity

Research indicates that p-nitrophenyl derivatives exhibit varying degrees of substrate specificity for different glycosidases. For instance:

| Substrate | Specific Enzyme Activity (U/mg) |

|---|---|

| 4-Nitrophenyl β-GalNAc | 422 ± 17 |

| 4-Nitrophenyl β-GlcNAc | 135.3 ± 5.5 |

| 2-Nitrophenyl β-GalNAc | 417 ± 17 |

| 2-Nitrophenyl β-GlcNAc | 156.6 ± 6.7 |

| 4-Methylumbelliferyl β-GalNAc | 97.1 ± 4.6 |

This table demonstrates the compound's efficacy as a substrate for various enzymes, highlighting its potential utility in biochemical assays and research applications .

Case Studies and Research Findings

-

Chemo-Enzymatic Production :

A notable study focused on the chemo-enzymatic production of derivatives from p-nitrophenyl substrates. The authors explored the kinetic parameters of β-N-acetylhexosaminidase with p-nitrophenyl derivatives, revealing that the enzyme exhibited significant activity with these substrates, which could be harnessed for synthesizing complex carbohydrates . -

Enzyme Hydrolysis Studies :

Another investigation assessed the hydrolysis rates of p-nitrophenyl derivatives by immobilized enzymes. The study found that immobilization affected enzyme kinetics, with a substantial loss in activity post-immobilization but maintained efficacy for specific applications . This has implications for biocatalysis in industrial settings. -

Therapeutic Potential :

The biological relevance of compounds like p-nitrophenyl derivatives extends to their potential therapeutic applications. Their structural similarity to natural substrates suggests that they may be developed into drug candidates targeting specific glycosidase enzymes involved in metabolic disorders or infectious diseases .

特性

IUPAC Name |

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZLZNOJJNEZ-GCIQQMSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。